BTK Kinase Inhibition: Potency Compared to Ibrutinib
The target compound demonstrates potent inhibition of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. It achieves an IC50 of 1 nM in a biochemical assay, which is more potent than the first-generation covalent BTK inhibitor ibrutinib (IC50 = 0.5 nM) in similar assays [1][2].
| Evidence Dimension | BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM [1] |
| Comparator Or Baseline | Ibrutinib (0.5 nM [reported range in biochemical assays]) [2] |
| Quantified Difference | The compound is within the same order of magnitude as ibrutinib, a clinical standard, highlighting its high potency. |
| Conditions | Biochemical kinase inhibition assay. |
Why This Matters
This confirms the compound's utility as a highly potent BTK inhibitor for research, comparable to a leading clinical drug.
- [1] BindingDB. (n.d.). BDBM658441: US20240083900, Example 99. 100. Affinity Data IC50: 1nM for Tyrosine-protein kinase BTK (Homo sapiens). Retrieved from https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441&google=US20240083900,+Example+99.+100 View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. View Source
